N-Ethoxycarbonyl alpha-Methyl-L-valine

Description

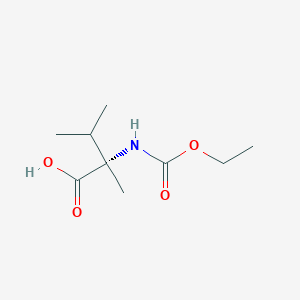

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-14-8(13)10-9(4,6(2)3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIILJEXEFLLELQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@](C)(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635061 | |

| Record name | N-(Ethoxycarbonyl)-3-methyl-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952577-51-4 | |

| Record name | N-(Ethoxycarbonyl)-3-methyl-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethoxycarbonyl Alpha Methyl L Valine

Strategies for the Preparation of α-Methyl-L-valine Precursors

The synthesis of N-Ethoxycarbonyl alpha-Methyl-L-valine fundamentally relies on the availability of its core precursor, α-Methyl-L-valine. This non-proteinogenic amino acid is a chiral compound, and its synthesis in an enantiomerically pure form is a critical first step. The biosynthesis of L-valine in organisms provides a conceptual basis, starting from pyruvate (B1213749) and involving a series of enzymatic steps to build the characteristic branched-chain structure. wikipedia.orgnih.gov In laboratory and industrial settings, chemical synthesis is the predominant route.

A common strategy for preparing α-methylated amino acids involves the alkylation of a Schiff base of a simpler amino acid ester. For instance, the Schiff base of L-valine methyl ester can be treated with a strong base to form a carbanion, which is then reacted with a methylating agent like methyl iodide. Subsequent hydrolysis of the Schiff base and the ester yields α-Methyl-L-valine. The stereochemical integrity at the alpha-carbon is a significant challenge in such approaches, often necessitating the use of chiral auxiliaries or asymmetric catalysts to control the introduction of the new methyl group.

Another approach involves the Strecker synthesis, where an aldehyde or ketone is reacted with ammonia (B1221849) and cyanide. For α-Methyl-L-valine, the starting material would be 3-methyl-2-butanone. The resulting racemic α-amino nitrile is then hydrolyzed to the racemic α-amino acid, which must be resolved to isolate the desired L-enantiomer.

Direct Synthesis Protocols for this compound

Direct synthetic routes to this compound often begin with the racemic α-Methyl-valine or a precursor that can be converted to it. These methods are designed for efficiency and scalability.

Resolution-Crystallization Techniques for Enantiomeric Purity (e.g., Tartrate Salt Formation)

A key challenge in the synthesis of this compound is achieving high enantiomeric purity. A practical and efficient method involves the resolution of a racemic mixture through diastereomeric salt formation. nih.govacs.org A common resolving agent is tartaric acid, a readily available and inexpensive chiral compound.

In a typical procedure, racemic α-Methyl-valine is reacted with a chiral tartaric acid derivative, such as L-tartaric acid, in a suitable solvent. This reaction forms a pair of diastereomeric salts: (α-Methyl-L-valine)-(L-tartrate) and (α-Methyl-D-valine)-(L-tartrate). Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. One of the salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. After separation, the desired enantiomer of α-Methyl-valine can be liberated from the tartrate salt by treatment with a base. The resulting enantiomerically enriched α-Methyl-L-valine can then be N-protected with an ethoxycarbonyl group to yield the final product. A described protocol highlights the resolution-crystallization of a tartrate salt as a key step, leading to an enantiomeric excess (ee) of 91-95%. nih.govacs.org

Optimization of Reaction Parameters: Molar Ratios, Temperature, and Solvent Selection

The success of any synthetic protocol, particularly for large-scale production, hinges on the careful optimization of reaction parameters.

| Parameter | Optimized Condition | Rationale |

| Molar Ratios | Precise control of the molar equivalents of reactants, such as the amino acid precursor, the ethoxycarbonylating agent (e.g., ethyl chloroformate), and the base, is crucial. For instance, in a related synthesis of N-methoxycarbonyl-L-valine, the molar ratio of L-valine to methyl chloroformate is specified as 1:2.52-3. google.com | Ensures complete reaction of the limiting reagent and minimizes side reactions, leading to higher product yield and purity. |

| Temperature | The reaction temperature must be carefully controlled to balance the reaction rate with the prevention of side reactions and racemization. A specific protocol for a related synthesis suggests a reaction temperature of 55-65°C. google.com | Higher temperatures can accelerate the reaction but may also lead to decomposition of products or loss of stereochemical integrity. Lower temperatures may result in impractically slow reaction rates. |

| Solvent Selection | The choice of solvent is critical as it affects the solubility of reactants, the reaction rate, and the ease of product isolation. Methanol (B129727) or ethanol (B145695) are often used as solvents in the synthesis of N-alkoxycarbonyl amino acids. google.com | The solvent should be inert to the reaction conditions and allow for efficient heat transfer and mixing. The solubility of the product in the solvent system is also a key consideration for crystallization and purification. |

Asymmetric Synthesis Approaches to Enantiopure this compound

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One promising approach is the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents. nih.gov This method allows for the synthesis of protected unnatural α-amino acids with high yield and enantiomeric excess. nih.gov While not explicitly demonstrated for this compound, this strategy could potentially be adapted. The use of a chiral ligand on the nickel catalyst directs the reaction to selectively produce one enantiomer from the racemic starting material. nih.gov

Another innovative method involves the photoredox-mediated C–O bond activation of aliphatic alcohols. rsc.org This technique uses a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor to achieve the asymmetric synthesis of unnatural α-amino acids. rsc.org The reaction proceeds under mild conditions and offers a broad substrate scope. rsc.org

Challenges and Advancements in Large-Scale Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. These include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the environmental impact of the process. For the large-scale production of L-valine, a key precursor, significant advancements have been made using engineered Escherichia coli, achieving high titers and yields through metabolic engineering and optimized fermentation processes. researchgate.net

For the chemical synthesis of this compound, key challenges include:

Scalable asymmetric synthesis: The development of robust and inexpensive chiral catalysts for asymmetric synthesis is an ongoing area of research. The transition of these methods to an industrial scale requires catalysts with high turnover numbers and stability.

Waste management: Large-scale chemical syntheses can generate significant amounts of waste. The development of greener synthetic routes that minimize waste and use environmentally benign reagents and solvents is a critical goal.

Advancements in these areas, such as the development of more efficient one-pot procedures and the discovery of more active and selective asymmetric catalysts, are crucial for making the large-scale production of this compound more economically viable and sustainable. nih.govacs.org

Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Investigations

The synthesis of isotopically labeled this compound is a multi-step process that strategically incorporates stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecular framework. These labeled compounds are invaluable for detailed mechanistic studies, allowing researchers to trace the fate of specific atoms through complex chemical transformations and biological processes.

A practical and efficient protocol for the synthesis of the unlabeled (S)-N-Ethoxycarbonyl-alpha-methylvaline has been described, which can be adapted for the preparation of its isotopically labeled counterparts by utilizing an appropriately labeled starting material. nih.gov The key transformations in this synthesis involve a resolution-crystallization of a tartrate salt followed by a one-pot procedure to yield the final product. nih.gov

The general synthetic approach can be outlined as follows:

Preparation of Isotopically Labeled L-Valine: The synthesis commences with an isotopically labeled version of the amino acid L-valine. For instance, L-[¹⁵N]valine can be synthesized with high stereoselectivity. This step is crucial as it introduces the isotopic marker at a specific position in the molecule.

N-Ethoxycarbonylation: The isotopically labeled L-valine is then subjected to N-ethoxycarbonylation. This reaction typically involves the use of ethyl chloroformate in the presence of a base to protect the amino group.

Alpha-Methylation: Following the protection of the amino group, the subsequent step is the methylation at the alpha-carbon. This is a critical transformation that introduces the α-methyl group, a structural feature known to impart conformational constraints and metabolic stability to peptides.

Purification: The final isotopically labeled this compound is purified to a high degree to be suitable for sensitive analytical techniques used in mechanistic studies.

The successful synthesis of these labeled analogs opens the door to a variety of mechanistic investigations. For example, the incorporation of ¹³C or ¹⁵N allows for the use of advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques to study enzyme kinetics, protein-ligand interactions, and metabolic pathways with high precision.

A key application of isotopically labeled valine derivatives lies in the analysis of protein and amino acid metabolism. The use of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) allows for the precise determination of isotopic enrichment in biological samples. For instance, a study on the determination of ¹³C isotopic enrichment of valine involved its derivatization to the N(O,S)-ethoxycarbonyl ethyl ester, a compound structurally related to the title compound. This method demonstrated high precision and repeatability, making it suitable for in-vivo metabolic studies. nih.govresearchgate.net

The following table summarizes the key findings from a study on the analysis of ¹³C-labeled valine derivatives, highlighting the precision of the analytical methodology.

| Parameter | Natural Abundance | Low Enrichment (0.112 atom%) |

| Intra-day Repeatability (CV%) | 0.8 - 1.5 | < 5.5 |

| Inter-day Repeatability (CV%) | 0.8 - 1.5 | < 5.5 |

| Overall Isotopic Precision (‰) | 0.32 | - |

| Isotopic Precision in vivo (atom%) | < 0.002 | - |

Data adapted from Godin et al., 2006. nih.govresearchgate.net

This level of precision is critical for mechanistic studies where subtle changes in isotopic ratios need to be detected.

| Starting Materials | Key Transformations | Overall Yield (%) | Enantiomeric Excess (%) |

| Commercially available precursors | Resolution-crystallization of tartrate salt, one-pot preparation | 45 | 91-95 |

Data from Kuethe et al., 2007. nih.gov

By starting with isotopically labeled precursors, this synthetic route can be effectively employed to produce the desired labeled this compound for in-depth mechanistic investigations. These studies can provide valuable insights into the role of α-methylated amino acids in peptide conformation, stability, and biological activity.

Chemical Reactivity and Transformation Pathways of N Ethoxycarbonyl Alpha Methyl L Valine

Role and Behavior of the Ethoxycarbonyl Protecting Group in Diverse Chemical Environments

The ethoxycarbonyl (EtOOC-) group, a type of carbamate (B1207046), serves as a crucial N-protecting group in N-Ethoxycarbonyl alpha-Methyl-L-valine. Its primary function is to mask the nucleophilicity of the valine nitrogen atom, preventing unwanted side reactions during synthesis. This protection is vital for controlling regioselectivity and achieving desired chemical transformations at other parts of the molecule, such as the carboxylic acid terminus.

The behavior of the ethoxycarbonyl group is characterized by its stability under certain conditions and its selective removal under others. Unlike the highly acid-sensitive tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the ethoxycarbonyl group exhibits considerable resistance to moderately acidic and basic conditions, offering a different orthogonality in complex synthetic strategies. tcichemicals.comnih.gov

In some applications, the ethoxycarbonyl group demonstrates a dual role, acting not only as a protecting group but also as an activating group. For instance, in N-acyl-Pictet–Spengler reactions, the N-ethoxycarbonyl residue can activate an arylethylamine precursor for the desired cyclization reaction. beilstein-journals.orgnih.govbeilstein-journals.org This dual functionality can streamline synthetic routes by reducing the total number of required steps. beilstein-journals.org

Cleavage of the ethoxycarbonyl group is typically achieved under specific reductive or hydrolytic conditions. For example, it can be effectively removed by treatment with lithium alanate (LiAlH₄), which reduces the carbamate to an N-methyl group. beilstein-journals.orgnih.gov This particular transformation is a significant advantage when the final product requires an N-methylated amine. Alternatively, treatment with reagents like excess methyllithium (B1224462) can also effect its removal. beilstein-journals.org The choice of deprotection method allows for tailored outcomes based on the synthetic target.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |

|---|---|---|---|

| Ethoxycarbonyl | EtOOC- | Reductive (e.g., LiAlH₄); Strong basic hydrolysis | beilstein-journals.orgnih.gov |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic acid, HCl) | tcichemicals.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | tcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | nih.gov |

Intrinsic Stereochemical Stability and Racemization Resistance Attributed to the α-Methyl Moiety

One of the most significant features of this compound is its exceptional resistance to racemization at the α-stereocenter. This stability is a direct consequence of the substitution of the α-proton with a methyl group. enamine.net

In standard α-amino acids, racemization can occur under both acidic and basic conditions, particularly during synthetic manipulations like peptide coupling. acs.orgacs.org The mechanism typically involves the deprotonation of the α-carbon to form a planar enolate or enol-like intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical integrity. acs.org

The presence of the α-methyl group in this compound fundamentally obstructs this pathway. Since there is no labile α-proton to abstract, the formation of the planar enolate intermediate is prevented, rendering the compound highly resistant to racemization under conditions that would typically compromise the stereochemistry of its α-hydrogen counterpart. researchgate.net This inherent stability is a major advantage in the synthesis of peptides and other chiral molecules where maintaining enantiopurity is paramount. enamine.net Studies on α,α-dialkyl amino acids have confirmed their remarkable resistance to both chemical and thermal racemization. researchgate.net This property makes α-methylated amino acids invaluable building blocks in drug design for creating peptides with enhanced stability and controlled conformations. enamine.netiris-biotech.de

Derivatization Reactions for Subsequent Synthetic Elaborations and Analytical Characterization

The structure of this compound offers multiple sites for chemical modification, allowing for its incorporation into larger, more complex structures. The primary reactive handle is the carboxylic acid group, which can undergo a variety of standard transformations.

Synthetic Derivatizations:

Amide Bond Formation: The carboxylic acid can be activated and coupled with amines to form peptides or other amide-containing molecules. This is the most common transformation in peptide synthesis. The increased steric bulk from the α-methyl group can influence the kinetics of the coupling reaction, sometimes requiring more forceful coupling reagents or longer reaction times.

Esterification: The carboxyl group can be converted into various esters (e.g., methyl, ethyl, benzyl (B1604629) esters). This is often done to protect the carboxylic acid during subsequent reaction steps or to modify the solubility and handling properties of the compound.

Amine Deprotection and Elaboration: Following reactions at the carboxyl terminus, the N-ethoxycarbonyl group can be removed to liberate the free amine. This newly exposed nucleophilic site can then undergo further reactions, such as acylation, alkylation, or coupling with another amino acid, allowing for chain elongation or the introduction of different functional groups.

Analytical Derivatization: For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), amino acids are often derivatized to increase their volatility. A common method involves reaction with ethyl chloroformate in an ethanol-pyridine mixture. nih.gov This process converts the amino acid into its N-ethoxycarbonyl ethyl ester derivative, which is amenable to GC analysis. The fragmentation patterns observed in the mass spectrometer for these derivatives provide clear structural information, facilitating the characterization of the amino acid. nih.gov Additionally, for purification and handling, the compound can be converted into a stable, crystalline salt, such as the dicyclohexylamine (B1670486) salt, which was utilized in a practical synthesis of the title compound. nih.gov

Comparative Reactivity Profiles with Analogous N-Protected and α-Substituted Valine Derivatives

The reactivity of this compound is best understood by comparing it to structurally related analogs.

Comparison with Other N-Protected Valine Derivatives: The choice of N-protecting group is critical for the strategic design of a synthesis. Compared to N-Boc-L-valine or N-Cbz-L-valine, the N-ethoxycarbonyl derivative offers a different set of stability and deprotection conditions.

N-Boc-alpha-Methyl-L-valine: The Boc group is cleaved under strong acidic conditions (e.g., TFA). nih.gov This is orthogonal to the hydrogenolysis conditions used for Cbz removal and the reductive or hydrolytic conditions for ethoxycarbonyl removal. A synthetic sequence could therefore involve the selective deprotection of a Boc group in the presence of an ethoxycarbonyl group.

N-Cbz-alpha-Methyl-L-valine: The Cbz group is typically removed by catalytic hydrogenation. This method is mild and highly selective, but it is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. The ethoxycarbonyl group is stable to these conditions.

| Compound | Protecting Group | Key Stability | Primary Cleavage Method | Reference |

|---|---|---|---|---|

| N-Ethoxycarbonyl α-Methyl-L-valine | Ethoxycarbonyl | Stable to catalytic hydrogenation and many acidic/basic conditions | LiAlH₄ reduction; Strong hydrolysis | beilstein-journals.orgnih.gov |

| N-Boc-α-Methyl-L-valine | Boc | Stable to base and catalytic hydrogenation | Strong acid (e.g., TFA) | tcichemicals.comchemicalbook.com |

| N-Cbz-α-Methyl-L-valine | Cbz | Stable to acidic and basic conditions | Catalytic Hydrogenation (H₂, Pd/C) | tcichemicals.com |

Comparison with Other α-Substituted Valine Derivatives: The substitution at the α-carbon dramatically influences stereochemical stability and conformational properties.

N-Ethoxycarbonyl-L-valine: The direct analog lacking the α-methyl group is susceptible to racemization at the α-carbon, especially during activation of the carboxyl group for peptide coupling. acs.org The α-methyl derivative is highly resistant to this side reaction. However, the lack of the methyl group in the standard valine derivative reduces steric hindrance, potentially leading to faster and more efficient coupling reactions.

N-Ethoxycarbonyl-L-α-methylvaline vs. N-Ethoxycarbonyl-N-methyl-L-valine: It is important to distinguish between α-methylation and N-methylation. In N-methyl-L-valine derivatives, the methyl group is on the nitrogen atom. sigmaaldrich.comnih.gov This modification removes the N-H proton, which prevents hydrogen bond donation and can significantly alter the conformational preferences of peptides. While it adds steric bulk around the nitrogen, it does not prevent racemization via α-proton abstraction in the same way that an α-methyl group does. Research has shown that an L-valine residue and an L-α-methylvaline residue can induce completely different secondary structures (a left-handed vs. a right-handed helix, respectively) in a peptide chain, highlighting the profound conformational impact of α-methylation. nih.gov

Applications of N Ethoxycarbonyl Alpha Methyl L Valine in Advanced Organic Synthesis and Biomolecular Design

Utilization as a Chiral Building Block in Stereoselective Synthesis

The primary application of N-Ethoxycarbonyl-α-methyl-L-valine lies in its use as a chiral building block. In stereoselective synthesis, the goal is to produce a specific stereoisomer of a target molecule, which is crucial in pharmacology where different enantiomers can have vastly different biological activities. The inherent chirality of this compound, derived from the L-valine core, makes it an excellent starting material for introducing a defined stereocenter into a new molecule.

A practical and efficient three-step synthesis for (S)-N-ethoxycarbonyl-α-methylvaline has been developed, starting from readily available commercial materials. nih.gov This process yields the compound in high enantiomeric excess (91-95% ee), ensuring its suitability for syntheses where optical purity is paramount. nih.gov The presence of the α-methyl group adds steric hindrance, which can influence the stereochemical outcome of subsequent reactions in a predictable manner, a principle highly valued in asymmetric synthesis. The use of such enantiomerically enriched α-methyl amino acids is a direct and desirable approach for creating optically pure complex molecules. researchgate.net

Strategic Incorporation into Peptide Chains and Peptide Analogue Design

In the realm of peptide science, modifying standard amino acids is a key strategy for creating peptides with enhanced properties. N-Ethoxycarbonyl-α-methyl-L-valine serves as a valuable precursor for α-methyl-L-valine, which can be incorporated into peptide sequences to control their structure and stability.

The conformation of a peptide is critical to its biological function. The incorporation of α-methylated amino acids is a well-established method for inducing specific secondary structures. The substitution of the α-hydrogen with a methyl group restricts the possible conformations of the peptide backbone, promoting the formation of helical structures. Specifically, α-methylated amino acids like α-methylvaline are known to be effective building blocks for engineering peptides with a 3₁₀-helical structure. researchgate.net This ability to force a peptide into a defined shape is fundamental to designing synthetic peptides that can mimic the function of natural proteins. The N-capping regions of peptides, where such modified amino acids can be placed, are essential for nucleating and stabilizing these helical folds. spectrabase.com

Table 1: Influence of α-Methylated Amino Acids on Peptide Secondary Structure

| Amino Acid Type | Structural Feature | Resulting Secondary Structure |

|---|---|---|

| Standard α-Amino Acid | Flexible Backbone (Φ/Ψ angles) | Can adopt various structures (helix, sheet, random coil) |

During peptide synthesis, particularly in the process of coupling amino acids, there is a risk of racemization at the α-carbon. researchgate.net This occurs when the α-proton is abstracted under basic conditions, leading to a loss of stereochemical integrity, which is highly undesirable. The presence of the α-methyl group in N-Ethoxycarbonyl-α-methyl-L-valine derivatives physically prevents this from happening. Since there is no α-proton to be removed, the chiral center is stabilized, ensuring that the L-configuration is maintained throughout the synthesis. This feature is particularly important in solid-phase peptide synthesis (SPPS), where repeated coupling and deprotection steps can increase the risk of racemization for sensitive amino acids. researchgate.netrsc.org

Contributions to the Synthesis of Bioactive Molecules: Medicinal and Herbicidal Agents

The structural motifs provided by N-Ethoxycarbonyl-α-methyl-L-valine are found in various bioactive molecules. Its precursor, L-valine, is a branched-chain amino acid that is a building block in the biosynthesis of antibiotics like penicillin. mdpi.com Derivatives such as α-Methyl-L-valine are used in pharmaceutical development to create novel drugs that can target specific biological pathways with enhanced stability and efficacy. mdpi.com

In agriculture, this amino acid derivative plays a role in the development of new herbicidal agents. Many commercial herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine in plants. researchgate.netacs.org This inhibition leads to a rapid cessation of plant cell division and growth. researchgate.net Researchers are actively designing and synthesizing new valine derivatives to create more effective and selective herbicides. researchgate.net Studies on various α-amino acid derivatives have shown that they can possess significant herbicidal properties, with their effectiveness often depending on their specific chemical structure and stereochemistry. nih.gov

Role in Enzyme Mimetic Systems and De Novo Protein Design

De novo protein design aims to create entirely new proteins with novel functions. A central challenge in this field is to design sequences that will fold into a stable, predictable three-dimensional structure. Because α-methylated amino acids like α-methyl-L-valine enforce specific secondary structures such as helices, they are invaluable tools for this purpose. researchgate.net

By strategically placing these residues, scientists can construct stable scaffolds that can serve as a basis for introducing functional sites, thereby creating enzyme mimetics or artificial receptors. An example is the de novo design of a short helical peptide that mimics vascular endothelial growth factor (VEGF). spectrabase.com The stability of the helical structure, crucial for its biological activity, is heavily reliant on the specific amino acids used in its sequence, highlighting the importance of conformation-directing building blocks. spectrabase.com

Integration into Solid-Phase Synthesis Methodologies

N-Ethoxycarbonyl-α-methyl-L-valine is well-suited for use in modern peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). rsc.org The most common strategy for SPPS utilizes 9-Fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the amine. acs.org In this methodology, an N-protected amino acid, such as an ethoxycarbonyl- or Fmoc-protected α-methyl-L-valine, is coupled to a growing peptide chain that is anchored to a solid resin support. acs.org

The use of such protected monomers is compatible with the orthogonal chemistry of Fmoc-SPPS, where the side-chain protecting groups and the resin linkage are stable to the base used for Fmoc removal (typically piperidine), but are cleaved under acidic conditions at the end of the synthesis. acs.org The availability of specialized building blocks like N-Ethoxycarbonyl-α-methyl-L-valine allows for their seamless integration into automated synthesis protocols to produce complex, custom-designed peptides with unique structural and functional properties. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-N-ethoxycarbonyl-α-methylvaline |

| 3₁₀-helix |

| Acetolactate synthase (ALS) |

| α-methyl-L-valine |

| Fmoc (9-Fluorenylmethoxycarbonyl) |

| Isoleucine |

| L-valine |

| Leucine |

| N-Ethoxycarbonyl-α-methyl-L-valine |

| Penicillin |

| Piperidine |

Advanced Analytical Methodologies for N Ethoxycarbonyl Alpha Methyl L Valine

Spectroscopic Techniques for Structural Confirmation and Purity Assessment (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous structural elucidation of N-Ethoxycarbonyl-α-methyl-L-valine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the connectivity of atoms within the molecule. For (S)-N-Ethoxycarbonyl-α-methylvaline, which is often isolated and analyzed as its dicyclohexylamine (B1670486) (DCHA) salt for stability and crystallinity, the spectra reveal characteristic signals for each part of the molecule. acs.org

¹H NMR provides information on the number of different types of protons and their neighboring environments. The spectrum of the DCHA salt of (S)-N-Ethoxycarbonyl-α-methylvaline shows distinct signals for the ethoxycarbonyl group, the α-methyl group, the isopropyl group of the valine residue, and the protons of the dicyclohexylamine counter-ion. acs.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum confirms the presence of the carbonyl carbons of the carboxylate and the carbamate (B1207046), the quaternary α-carbon, and the distinct carbons of the ethoxy, methyl, isopropyl, and dicyclohexylamine moieties. acs.org

Table 1: ¹H NMR Spectral Data for (S)-N-Ethoxycarbonyl-α-methylvaline Dicyclohexylamine Salt (Data sourced from supporting information of Kuethe et al., 2007) acs.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.00 | br s | 1H | NH (Carbamate) |

| 4.01 | q | 2H | -O-CH₂-CH₃ |

| 2.98 | m | 2H | DCHA cyclohexyl CH |

| 2.15 | m | 1H | -CH-(CH₃)₂ |

| 1.95 | m | 4H | DCHA cyclohexyl CH₂ |

| 1.74 | m | 4H | DCHA cyclohexyl CH₂ |

| 1.58 | m | 2H | DCHA cyclohexyl CH₂ |

| 1.43 | s | 3H | α-CH₃ |

| 1.25-1.15 | m | 8H | -O-CH₂-CH₃ & DCHA cyclohexyl CH₂ |

| 0.94 | d | 3H | -CH-(CH₃)₂ |

| 0.88 | d | 3H | -CH-(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data for (S)-N-Ethoxycarbonyl-α-methylvaline Dicyclohexylamine Salt (Data sourced from supporting information of Kuethe et al., 2007) acs.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 179.3 | COOH (Carboxylate) |

| 156.4 | N-COO- (Carbamate) |

| 60.0 | -O-CH₂-CH₃ |

| 59.5 | α-Carbon |

| 52.7 | DCHA cyclohexyl CH |

| 33.8 | -CH-(CH₃)₂ |

| 29.2 | DCHA cyclohexyl CH₂ |

| 24.8 | DCHA cyclohexyl CH₂ |

| 24.4 | DCHA cyclohexyl CH₂ |

| 20.8 | α-CH₃ |

| 18.1 | -CH-(CH₃)₂ |

| 17.8 | -CH-(CH₃)₂ |

| 14.6 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For N-Ethoxycarbonyl-α-methyl-L-valine (Molecular Weight: 217.26 g/mol ), electron ionization (EI) would likely lead to characteristic fragmentation. Key fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group, or cleavage adjacent to the carbonyl groups. The presence of the nitrogen atom means the molecular ion peak would be an odd number, consistent with the nitrogen rule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral Supercritical Fluid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for assessing both the chemical purity and the enantiomeric purity (enantiomeric excess, ee) of N-Ethoxycarbonyl-α-methyl-L-valine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for determining the enantiomeric excess of chiral compounds. For (S)-N-Ethoxycarbonyl-α-methylvaline, a specific chiral HPLC method has been successfully employed to confirm its high enantiomeric purity (91-95% ee) following a resolution-crystallization procedure. acs.orgnih.gov This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Table 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination of (S)-N-Ethoxycarbonyl-α-methylvaline (Data sourced from supporting information of Kuethe et al., 2007) acs.org

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | 98:2 Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful technique for the separation of enantiomers, often providing faster analyses and reduced organic solvent consumption compared to HPLC. tandfonline.comresearchgate.net The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an alcohol modifier like methanol (B129727) or ethanol (B145695). tandfonline.com For N-protected amino acids, polysaccharide-based CSPs and zwitterionic selectors have shown excellent enantioselectivity under SFC conditions. tandfonline.comresearchgate.net This technique is highly suitable for the high-throughput analysis of the enantiomeric purity of N-Ethoxycarbonyl-α-methyl-L-valine.

Gas Chromatography (GC)

Gas chromatography on a chiral stationary phase is another well-established method for enantiomer resolution. However, due to the low volatility of amino acids, derivatization is required prior to analysis. sigmaaldrich.com For N-Ethoxycarbonyl-α-methyl-L-valine, the carboxylic acid group would need to be esterified (e.g., to a methyl or propyl ester) to make it amenable to GC analysis. nih.gov Chiral capillary columns, such as those coated with Chirasil-L-Val, are effective for separating the enantiomers of derivatized amino acids, including sterically hindered α-alkyl-α-amino acids. nih.govnih.gov

Isotopic Enrichment Analysis Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Labeled Analogs

For metabolic studies or as internal standards, isotopically labeled analogs of N-Ethoxycarbonyl-α-methyl-L-valine (e.g., with ¹³C or ¹⁵N) may be synthesized. GC-C-IRMS is the benchmark technique for accurately measuring the isotopic enrichment of specific compounds within a complex biological matrix.

The method involves several key steps. First, the labeled N-Ethoxycarbonyl-α-methyl-L-valine must be derivatized to increase its volatility for GC analysis, typically through esterification of the carboxylic acid group. Research on the closely related N(O,S)-ethoxycarbonyl ethyl ester of valine demonstrates the feasibility and robustness of this approach for IRMS analysis. chromatographytoday.com

Once derivatized, the sample is injected into the gas chromatograph, which separates the target analyte from other components. The analyte then passes from the GC column into a high-temperature (e.g., 940 °C) combustion furnace containing an oxidant (e.g., CuO/NiO). Here, the organic compound is quantitatively combusted to CO₂ and N₂ gas. After passing through a reduction furnace and a water trap, the purified gases enter the isotope ratio mass spectrometer. The IRMS precisely measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) by simultaneously detecting the ion currents of the different isotopic masses (e.g., m/z 45 and 44 for ¹³CO₂ and ¹²CO₂). This allows for the determination of isotopic enrichment even at very low levels. chromatographytoday.com

This technique is highly sensitive and provides accurate data on the incorporation of stable isotopes into the molecule, which is critical for tracer-based metabolic research.

Theoretical and Computational Investigations of N Ethoxycarbonyl Alpha Methyl L Valine

Molecular Modeling and Conformational Analysis of the α-Methyl-L-valine Backbone

The conformational landscape of a peptide is largely dictated by the rotational freedom around the backbone dihedral angles phi (φ) and psi (ψ). In standard amino acids, these angles can adopt a range of values, leading to conformational flexibility. However, the introduction of an α-methyl group, as seen in N-Ethoxycarbonyl alpha-Methyl-L-valine, significantly restricts this rotational freedom. Molecular modeling and conformational analysis are crucial computational tools to understand these steric effects.

Molecular dynamics (MD) simulations and systematic conformational searches are employed to explore the potential energy surface of the α-methyl-L-valine backbone. These studies consistently reveal that the presence of the α-methyl group sterically hinders large regions of the Ramachandran plot that are accessible to its unmethylated counterpart, L-valine. nih.gov The allowable φ and ψ angles are typically confined to the α-helical and, to a lesser extent, the β-sheet regions.

For instance, computational studies on dipeptides containing valine have shown that the side-chain orientation significantly influences backbone conformation. acs.orgacs.org The bulky isopropyl side chain of valine, combined with the α-methyl group, creates a highly constrained environment. Energy calculations performed on valine dipeptides indicate that even subtle changes in the force field representation of methyl groups can alter the predicted most stable rotamer. nih.gov High-level quantum mechanics calculations on valine dipeptides have highlighted discrepancies between molecular mechanics force fields and more accurate quantum models in predicting the relative energies of different rotamers, underscoring the importance of sophisticated computational methods for these sterically hindered systems.

The conformational preferences of α-methylated amino acids are also influenced by the nature of the N-acyl group. While specific modeling data for the N-ethoxycarbonyl group is limited, studies on related N-acetyl derivatives of α-methylated amino acids can provide valuable insights. The ethoxycarbonyl group, with its additional rotational degrees of freedom compared to an acetyl group, may introduce further nuanced conformational preferences, which can be systematically explored through computational energy profiling.

Interactive Data Table: Predicted Dihedral Angle Ranges for α-Methylated Amino Acids

| Dihedral Angle | Predicted Range for α-Methyl-L-valine | Typical Range for L-valine |

| Phi (φ) | -90° to -50° | -160° to -50° and +40° to +90° |

| Psi (ψ) | -60° to -30° | -60° to -30° and +100° to +170° |

Note: The values presented are representative and can vary based on the specific computational method and force field used.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules, providing insights into their reactivity and stability. For this compound, these calculations can elucidate the effects of the N-ethoxycarbonyl and α-methyl groups on the electronic distribution and frontier molecular orbitals (FMOs) of the amino acid.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and compute various electronic descriptors. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In the context of this compound, the electron-withdrawing nature of the ethoxycarbonyl group is expected to lower the energy of the HOMO, potentially influencing the molecule's susceptibility to nucleophilic attack at the carbonyl carbon. The α-methyl group, being electron-donating, may slightly raise the HOMO energy, counteracting the effect of the N-acyl group to some extent.

Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, the ESP map would likely show a region of negative potential around the carbonyl oxygens of the ethoxycarbonyl group and the carboxylic acid, indicating sites prone to electrophilic attack. Conversely, regions of positive potential would be expected around the amide proton and the α-carbon.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated using DFT, providing a basis for understanding the molecule's stability and its role in chemical equilibria. mdpi.com These calculations are fundamental for predicting the outcomes of reactions involving this compound.

Interactive Data Table: Representative DFT-Calculated Electronic Properties

| Property | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

Note: These values are hypothetical and serve as examples of the types of data generated from DFT calculations.

Computational Studies on Stereoselectivity in Synthetic Transformations Involving this compound

The stereochemistry of α-methylated amino acids is of paramount importance for their function in peptides and as chiral synthons. Computational chemistry offers powerful tools to predict and rationalize the stereoselectivity of synthetic transformations involving molecules like this compound.

One area of investigation is the prediction of enantioselectivity in reactions where this compound or a derivative acts as a chiral auxiliary or substrate. Computational models, including those based on machine learning, are increasingly being used to predict the stereochemical outcome of reactions. arxiv.orgnih.gov These models are trained on datasets of reactions with known stereoselectivity and can identify the key molecular features of the substrate, reagent, and catalyst that govern the stereochemical course of the reaction.

For transformations involving this compound, computational studies can model the transition states of competing reaction pathways leading to different stereoisomers. By calculating the activation energies of these transition states using DFT or other high-level methods, the preferred pathway and, consequently, the major stereoisomer can be predicted. Factors such as steric hindrance from the bulky isopropyl and α-methyl groups, as well as electronic interactions involving the ethoxycarbonyl group, play a crucial role in differentiating the energies of these transition states.

For instance, in the alkylation of an enolate derived from an N-acylated α-methyl-L-valine derivative, computational modeling can help predict whether the electrophile will approach from the re or si face of the enolate. The model would take into account the conformational biases of the starting material and the steric and electronic interactions in the transition state to predict the diastereomeric ratio of the product.

Systematic computational and experimental studies on related systems have demonstrated that even subtle factors, such as intramolecular hydrogen bonding, can play a decisive role in determining the stereoselectivity of a reaction. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Bioactive Scaffold Development

While specific structure-activity relationship (SAR) studies focusing exclusively on scaffolds derived from this compound are not extensively documented in publicly available literature, the principles of using sterically constrained amino acids in bioactive peptide design are well-established. Computational methods play a vital role in these SAR studies by providing a molecular-level understanding of how structural modifications impact biological activity.

The incorporation of α-methyl-L-valine into a peptide scaffold is known to induce a more rigid conformation, often favoring helical or turn structures. This conformational restriction can enhance binding affinity to a biological target by reducing the entropic penalty of binding. Molecular docking and molecular dynamics simulations are key computational tools used to predict how a peptide containing this compound might interact with a receptor or enzyme active site.

In a typical computational SAR workflow, a series of analogues would be designed where the this compound residue is systematically replaced with other amino acids, or its stereochemistry is altered. For each analogue, the following computational analyses would be performed:

Conformational Analysis: To determine the effect of the modification on the peptide's three-dimensional structure.

Molecular Docking: To predict the binding mode and estimate the binding affinity of the analogue to its target.

Molecular Dynamics Simulations: To assess the stability of the peptide-target complex and to calculate binding free energies.

The results of these computational studies can then be correlated with experimentally determined biological activities to build a robust SAR model. This model can guide the design of new, more potent analogues. For example, if computational analysis reveals that the isopropyl side chain of the valine residue makes a critical hydrophobic interaction with the target, this would explain why analogues with smaller or more polar side chains are less active.

The electronic properties of the N-ethoxycarbonyl group can also be a factor in SAR. Its ability to act as a hydrogen bond acceptor could be crucial for binding to some targets. Computational models can probe the importance of such interactions and guide modifications to this part of the molecule.

Q & A

Q. What are the standard synthetic protocols for preparing N-Ethoxycarbonyl alpha-Methyl-L-valine, and how are intermediates characterized?

this compound is typically synthesized via carbamate protection of the amino group. A common method involves reacting alpha-Methyl-L-valine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, in analogous syntheses, anhydrous FeCl₃ has been used to catalyze coupling reactions involving ethoxycarbonyl groups, as seen in the synthesis of phenanthrene derivatives . Intermediates are characterized using:

- 1H-NMR to confirm regioselectivity and purity (e.g., δ values for methyl groups and ethoxycarbonyl protons).

- IR spectroscopy to verify carbonyl stretches (e.g., ~1740 cm⁻¹ for ester C=O and ~1635 cm⁻¹ for amide C=O) .

- ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ signals) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used for derivatized amino acids. For instance, N-ethoxycarbonyl derivatives can be analyzed as ethyl esters, enabling separation based on volatility and detection via fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is also effective, particularly for monitoring reaction progress or purity in non-volatile matrices.

Advanced Research Questions

Q. How can reaction yields be optimized for N-ethoxycarbonyl-protected amino acids under varying conditions?

Yield optimization requires careful control of:

- Temperature : Lower temperatures (−10–0°C) minimize side reactions during acylation, as demonstrated in LiAlH₄ reductions of ethoxycarbonyl intermediates .

- Catalysts : Transition metal catalysts (e.g., Mn(III)) improve regioselectivity in radical-mediated reactions, though yields may vary with substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .

- Solvent polarity : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for moisture-sensitive steps .

Contradictory data may arise from competing pathways; for example, N-sulfonyl substituents in indole derivatives reduce yields compared to ethoxycarbonyl groups .

Q. What computational models are suitable for predicting the stability and reactivity of N-ethoxycarbonyl derivatives?

Density functional theory (DFT) calculations can model steric and electronic effects. For example:

- Steric hindrance : Methyl and ethoxycarbonyl groups on the valine backbone may restrict rotational freedom, affecting conformational stability.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning (e.g., carbonyl carbon susceptibility to nucleophilic attack) .

Experimental validation via kinetic studies (e.g., Arrhenius plots for hydrolysis rates) is critical to reconcile computational predictions with observed stability .

Q. How do structural modifications to the ethoxycarbonyl group impact biological activity or enzymatic recognition?

The ethoxycarbonyl group’s steric bulk and hydrophobicity influence enzyme binding. For example:

- Protease inhibition : Bulky N-protected groups (e.g., ethoxycarbonyl) can block active-site access, as seen in HIV protease inhibitor studies .

- Metabolic labeling : N-ethoxycarbonyl derivatives are resistant to aminopeptidases, making them useful for tracking amino acid incorporation in isotopic labeling experiments .

Comparative studies with smaller protecting groups (e.g., acetyl) can clarify steric versus electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for ethoxycarbonyl-protected compounds?

Contradictions often stem from:

- Substituent effects : Electron-deficient substrates (e.g., CO₂Et-substituted indoles) yield higher product ratios than electron-rich analogs .

- Catalyst purity : Anhydrous FeCl₃ vs. hydrated forms may alter reaction efficiency .

- Workup protocols : Incomplete quenching of reducing agents (e.g., NaBH₄) can lead to byproduct formation .

Recommendations: - Replicate conditions precisely, including solvent drying methods and catalyst sourcing.

- Use inline monitoring (e.g., TLC or HPLC) to identify side reactions early.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.